Ristocetin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

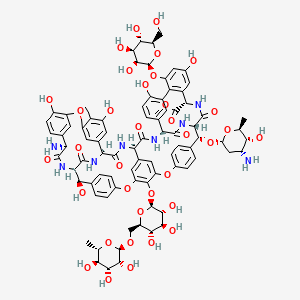

Ristocetin B is a glycopeptide antibiotic produced by the bacterium Nocardia luridaThis compound is known for its ability to induce platelet aggregation and is primarily used in laboratory settings to diagnose certain blood disorders .

Vorbereitungsmethoden

Ristocetin B is obtained through the fermentation of Nocardia lurida. The fermentation product is then subjected to various purification processes, including paper strip electrophoresis and paper chromatography, to separate Ristocetin A and this compound. The compounds are amphoteric and can be isolated as free bases and crystallized as sulphates. They are soluble in acidic aqueous solutions but less soluble in neutral aqueous solutions and generally insoluble in organic solvents .

Analyse Chemischer Reaktionen

Ristocetin B undergoes several types of chemical reactions:

Oxidation and Reduction: These reactions are less commonly reported for this compound, but its structure suggests potential sites for such reactions.

Substitution: The presence of amino and phenolic groups in this compound allows for various substitution reactions under appropriate conditions.

Common reagents used in these reactions include acids for hydrolysis and various oxidizing or reducing agents for other reactions. The major products formed from these reactions include simpler sugar molecules and amino fragments .

Wissenschaftliche Forschungsanwendungen

Ristocetin B has several scientific research applications:

Wirkmechanismus

Ristocetin B induces platelet aggregation by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib. This interaction is crucial for the formation of platelet plugs in blood clotting. The exact molecular pathways involved in this process are still under investigation, but it is known that this compound activates the von Willebrand factor, leading to platelet agglutination .

Vergleich Mit ähnlichen Verbindungen

Ristocetin B is similar to other glycopeptide antibiotics such as vancomycin and teicoplanin. it is unique in its ability to induce platelet aggregation, a property not shared by vancomycin or teicoplanin. Additionally, this compound is more effective against certain strains of Gram-positive bacteria compared to Ristocetin A .

Similar Compounds

Ristocetin A: Another component of Spontin, with similar antimicrobial properties but less effective in inducing platelet aggregation.

Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, but does not induce platelet aggregation.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

This compound’s unique properties make it a valuable tool in both clinical and research settings, particularly in the study of blood disorders and bacterial resistance.

Eigenschaften

CAS-Nummer |

1405-59-0 |

|---|---|

Molekularformel |

C84H92N8O35 |

Molekulargewicht |

1773.7 g/mol |

IUPAC-Name |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |

InChI |

InChI=1S/C84H92N8O35/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110) |

InChI-Schlüssel |

YECWLNHQVUKZLG-UHFFFAOYSA-N |

SMILES |

Cc1c(cc2cc1Oc3cc(ccc3O)[C@H](C(=O)N[C@@H]4[C@@H](c5ccc(cc5)Oc6cc7cc(c6O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)Oc1ccc(cc1)[C@H]([C@H]1C(=O)N[C@@H](c3cc(cc(c3-c3cc(ccc3O)[C@H](C(=O)N1)NC(=O)[C@@H]7NC(=O)[C@H]2NC4=O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C(=O)OC)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)N)O)N)O |

Kanonische SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ristocetin B; AI3-50141; AI3 50141; AI350141 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,3S,4S,5R,6S,8S,9R,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B610416.png)

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)